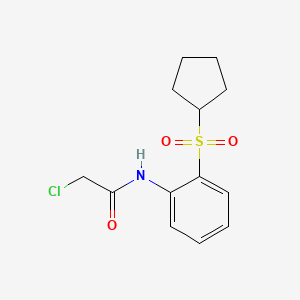

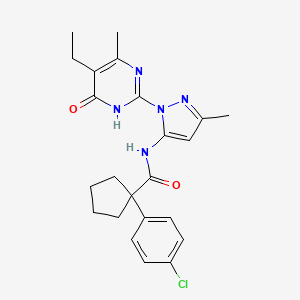

![molecular formula C21H17FN2OS B3010548 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone CAS No. 919709-50-5](/img/structure/B3010548.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. In the case of 2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone, although not directly synthesized in the provided papers, similar compounds have been synthesized through related methods. For instance, the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate involved reactions of amino-sulfanylbenzimidazole with a naphthylsulfonyloxy derivative, characterized using spectroscopic techniques . Similarly, the synthesis of fluorinated polyimides from a bis(ether amine) monomer also involved nucleophilic substitution and catalytic reduction steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Theoretical investigations, such as Density Functional Theory (DFT) calculations, can provide insights into the stability and electronic structure of molecules. For example, the thione-thiol tautomerism of a sulfanylbenzimidazole derivative was studied using DFT, revealing the stability of the thiol form . Similarly, DFT calculations were used to analyze the chemical properties and non-linear optical behaviors of a methyl isoxazolidin acetate derivative . These computational techniques could be applied to analyze the molecular structure of 2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of the compound , but they do provide examples of how similar compounds react. For instance, the formation of copper(II) chelates with hydroxyphenylimino derivatives indicates the potential for coordination chemistry in compounds with imino groups . The use of dicyclohexyl carbodiimide (DCC) as a coupling agent in the synthesis of a fluorobenzoyloxy derivative demonstrates the utility of carbodiimides in facilitating esterification reactions . These examples could inform the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, thermal stability, and optical properties, are determined by its molecular structure. The fluorinated polyimides synthesized from a bis(ether amine) monomer exhibited solubility in organic solvents, low moisture absorption, and low dielectric constants, along with excellent thermal stability . These properties are important for applications in electronics and materials science. The analysis of the physical and chemical properties of 2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone would require experimental characterization, such as solubility tests, thermal analysis, and dielectric measurements, to determine its suitability for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in the field of organic chemistry has focused on the synthesis and characterization of compounds with potential anticancer properties. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid. These compounds were evaluated for their anticancer activity, indicating the potential of structurally complex naphthalene derivatives in therapeutic applications Salahuddin et al., 2014.

Photophysical and Chemical Properties

Studies have also delved into the photophysical and chemical properties of related compounds. Gültekin et al. (2020) conducted experimental and theoretical analyses to understand the chemical behavior and optical properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. Their findings provide insights into the electrophilic and nucleophilic nature of such compounds, which could have implications for the development of new materials with specific optical properties Gültekin et al., 2020.

Charge Transport and Material Science

In the realm of materials science, Zhang et al. (2014) explored the charge transport properties of naphthalene diimide derivatives, illustrating how the substitution of a fluorine atom can influence the material's electronic behavior. This research is relevant for the development of semiconducting materials and electronic devices Zhang et al., 2014.

Fluorescence and Sensing Applications

Furthermore, novel fluorophores based on naphthalene derivatives have been developed for bioimaging and sensing applications. Jayabharathi et al. (2013) described the fluorescence quenching of bovine serum albumin by a naphthalene-based fluorophore, demonstrating its potential as a fluorescent probe for studying protein interactions Jayabharathi et al., 2013.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in mediating various cellular responses to a range of stimuli, including cytokines, stress factors, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these kinases, leading to changes in cellular responses to external stimuli .

Biochemical Pathways

The compound affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation . The enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were identified as the prominent enzymes involved in the metabolism of the compound . The compound was also found to be rapidly and highly converted to its active sulfoxide metabolite in rats .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibition of MAPK14 and MAPK1 . This inhibition disrupts the MAPK signaling pathway, potentially leading to altered cellular responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2OS/c22-17-10-8-15(9-11-17)14-26-21-23-12-13-24(21)20(25)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYYJYSVCGRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)